molecular formula C13H26ClN3O B15312628 1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-onehydrochloride CAS No. 2825005-70-5

1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-onehydrochloride

Katalognummer: B15312628
CAS-Nummer: 2825005-70-5
Molekulargewicht: 275.82 g/mol
InChI-Schlüssel: LZDPEADWMKAJMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-onehydrochloride typically involves the reaction of azepane and piperazine with a suitable propanone derivative. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures the consistency and purity of the final product. The industrial production process may also include purification steps such as crystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-onehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of products depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-onehydrochloride has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-onehydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-onehydrochloride include other piperazine derivatives such as:

  • 1-(4-Methylpiperazin-1-yl)propan-2-one
  • 1-(4-Ethylpiperazin-1-yl)propan-2-one
  • 1-(4-Phenylpiperazin-1-yl)propan-2-one

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which combines an azepane ring with a piperazine ring and a propanone moiety. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

2825005-70-5

Molekularformel

C13H26ClN3O

Molekulargewicht

275.82 g/mol

IUPAC-Name

1-(azepan-1-yl)-2-piperazin-1-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C13H25N3O.ClH/c1-12(15-10-6-14-7-11-15)13(17)16-8-4-2-3-5-9-16;/h12,14H,2-11H2,1H3;1H

InChI-Schlüssel

LZDPEADWMKAJMU-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)N1CCCCCC1)N2CCNCC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.